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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

Cat. No.: B128127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-6-methylpyrimidine, a key heterocyclic compound with applications in

pharmaceutical and agricultural industries. This document compiles available mass

spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic

resonance (NMR) and infrared (IR) spectra, addressing a notable gap in readily accessible,

consolidated spectroscopic information for this specific molecule.

Molecular Structure and Properties
Chemical Name: 4-Hydroxy-6-methylpyrimidine Synonyms: 6-methyl-4(1H)-pyrimidinone, 6-

methyl-4-pyrimidinol Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol

The structure of 4-Hydroxy-6-methylpyrimidine exists in tautomeric forms, primarily the 4-

hydroxy and the 4-oxo (pyrimidinone) forms. The prevalence of each tautomer can be

influenced by the solvent and physical state.

Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of 4-Hydroxy-6-methylpyrimidine has been

documented by the National Institute of Standards and Technology (NIST).[1][2][3]
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Table 1: Mass Spectrometry Data for 4-Hydroxy-6-methylpyrimidine

m/z Ratio Interpretation

110 Molecular Ion [M]⁺

81 [M - CHO]⁺

67 [M - HNCO]⁺

53 [M - CHO - CO]⁺

42 [CH₃CN + H]⁺ or [C₂H₂N]⁺

Data sourced from NIST WebBook.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available ¹H and ¹³C NMR spectra specifically for 4-Hydroxy-6-
methylpyrimidine are not readily found in common spectral databases. However, based on

the analysis of closely related pyrimidine derivatives, the expected chemical shifts can be

predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-6-methylpyrimidine (in DMSO-d₆)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J)

CH₃ 2.1 - 2.4 Singlet N/A

H5 6.0 - 6.3 Singlet N/A

H2 8.0 - 8.3 Singlet N/A

OH/NH 10.0 - 12.0 Broad Singlet N/A

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-6-methylpyrimidine (in DMSO-d₆)
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Carbon Predicted Chemical Shift (ppm)

CH₃ 18 - 22

C5 105 - 110

C2 150 - 155

C6 160 - 165

C4 165 - 170

Infrared (IR) Spectroscopy
Specific IR spectral data for 4-Hydroxy-6-methylpyrimidine is not readily available in public

databases. However, the characteristic absorption bands can be inferred from the functional

groups present in the molecule and data from similar pyrimidine structures.

Table 4: Predicted FT-IR Absorption Bands for 4-Hydroxy-6-methylpyrimidine

Wavenumber (cm⁻¹) Vibration Mode Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (methyl) Medium

1680 - 1640 C=O stretch (keto tautomer) Strong

1620 - 1580 C=N and C=C ring stretching Strong

1450 - 1400 C-H bend (methyl) Medium

1250 - 1150 C-O stretch (hydroxy tautomer) Medium

850 - 750
C-H out-of-plane bend

(aromatic)
Strong

Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
A general protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-6-methylpyrimidine in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of

solvent can influence the tautomeric equilibrium and chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped

with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to approximately 0-200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like 4-Hydroxy-6-
methylpyrimidine is the KBr pellet method:

Sample Preparation:
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Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
The following outlines a general procedure for obtaining an electron ionization (EI) mass

spectrum:

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe or after separation by gas chromatography (GC-

MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxy-6-methylpyrimidine.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

4-Hydroxy-6-methylpyrimidine.

This guide serves as a foundational resource for the spectroscopic properties of 4-Hydroxy-6-
methylpyrimidine. While experimental data for NMR and IR are not widely disseminated, the

provided predictions and standardized protocols offer a robust framework for researchers to

characterize this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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